molecular formula C25H48O4 B1594806 Diisodecyl glutarate CAS No. 29733-18-4

Diisodecyl glutarate

Cat. No.: B1594806
CAS No.: 29733-18-4
M. Wt: 412.6 g/mol
InChI Key: NKTBVFBHWIMHRL-UHFFFAOYSA-N
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Description

Diisodecyl glutarate is an ester compound with the molecular formula C25H48O4. It is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is known for its excellent performance in high-temperature applications and its compatibility with various polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisodecyl glutarate is synthesized through the esterification of glutaric acid with isodecyl alcohol. The reaction typically involves heating glutaric acid with an excess of isodecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced is continuously removed, often using a distillation column. The resulting ester is then purified through distillation to remove any unreacted alcohol and acid, yielding high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Diisodecyl glutarate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves breaking down the ester into glutaric acid and isodecyl alcohol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves exchanging the isodecyl group with another alcohol in the presence of a catalyst such as sodium methoxide.

Major Products:

    Hydrolysis: Glutaric acid and isodecyl alcohol.

    Transesterification: A new ester and a different alcohol.

Scientific Research Applications

Diisodecyl glutarate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Employed in the formulation of various biological assays and experiments where flexibility and durability of materials are required.

    Medicine: Utilized in the production of medical devices and materials that require flexibility and biocompatibility.

    Industry: Widely used in the manufacturing of automotive parts, cables, and other high-performance materials that require resistance to high temperatures and mechanical stress.

Mechanism of Action

Diisodecyl glutarate functions by embedding itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This action is primarily physical rather than chemical, as the compound does not react with the polymer but rather modifies its physical properties. The molecular targets are the polymer chains, and the pathways involved include the reduction of stiffness and enhancement of material processability.

Comparison with Similar Compounds

  • Diisodecyl adipate
  • Dioctyl adipate
  • Dioctyl sebacate
  • Trioctyl trimellitate

Comparison: Diisodecyl glutarate is unique in its balance of high-temperature performance and compatibility with various polymers. While diisodecyl adipate and dioctyl adipate are also used as plasticizers, they may not offer the same level of performance at elevated temperatures. Dioctyl sebacate and trioctyl trimellitate are known for their excellent low-temperature properties but may not provide the same high-temperature stability as this compound.

Properties

IUPAC Name

bis(8-methylnonyl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O4/c1-22(2)16-11-7-5-9-13-20-28-24(26)18-15-19-25(27)29-21-14-10-6-8-12-17-23(3)4/h22-23H,5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTBVFBHWIMHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCC(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067503
Record name Diisodecyl glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-85-1, 29733-18-4
Record name 1,5-Bis(8-methylnonyl) pentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanedioic acid, 1,5-diisodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanedioic acid, 1,5-diisodecyl ester
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Record name Diisodecyl glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisodecyl glutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.274
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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